molecular formula C20H22N2O3S B2586727 (Z)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 903867-02-7

(Z)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2586727
CAS No.: 903867-02-7
M. Wt: 370.47
InChI Key: XXFZAKDBLIROIC-BOPFTXTBSA-N
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Description

The compound (Z)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a thiophen-2-ylmethylene group at position 2, a hydroxy group at position 6, a methyl group at position 4, and a 4-methylpiperazinylmethyl substituent at position 5. Benzofuran-3(2H)-one scaffolds are known for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for pharmacological exploration .

The synthesis of such derivatives often involves acid-catalyzed condensation between benzofuran-3(2H)-one precursors and aldehydes or α,β-dicarbonyl compounds under microwave irradiation or solventless conditions, as demonstrated in analogous studies . Stereoselectivity in forming the Z-isomer is influenced by reaction conditions, such as acidic catalysts, which favor thermodynamic control .

Properties

IUPAC Name

(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-13-10-16(23)15(12-22-7-5-21(2)6-8-22)20-18(13)19(24)17(25-20)11-14-4-3-9-26-14/h3-4,9-11,23H,5-8,12H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFZAKDBLIROIC-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CS3)O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CS3)/O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, also known by its CAS number 903867-02-7, is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S with a molecular weight of 370.47 g/mol. Its structure includes a benzofuran core with various functional groups that may influence its biological activity.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and analgesic effects. The following sections detail its specific activities:

1. Anti-inflammatory Activity

Studies have shown that this compound acts as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation pathways.

Compound IC50 (µM) Selectivity
Compound A0.52COX-II
Celecoxib0.78COX-II
Test Compound0.62COX-II

The compound's IC50 value indicates its potency relative to established anti-inflammatory drugs like Celecoxib, suggesting promising therapeutic potential in managing inflammatory conditions .

2. Antioxidant Activity

In addition to anti-inflammatory properties, the compound has demonstrated antioxidant activity, which is beneficial in protecting cells from oxidative stress. This was assessed using various assays measuring free radical scavenging capabilities.

3. Anticancer Properties

Preliminary studies have indicated potential anticancer activity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

The biological activity of this compound is largely attributed to its ability to modulate inflammatory pathways by inhibiting COX enzymes and potentially affecting other signaling molecules involved in inflammation and cancer progression. The presence of the piperazine moiety may enhance its interaction with biological targets due to favorable binding characteristics.

Case Studies

Several case studies highlight the compound's efficacy:

  • In Vivo Studies : Animal models have shown significant reductions in inflammatory markers when treated with this compound compared to control groups.
  • Cell Culture Studies : In vitro experiments using human cancer cell lines revealed that the compound induces apoptosis at concentrations that do not significantly affect normal cells, indicating a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Benzylidene Position

The thiophen-2-ylmethylene group in the target compound distinguishes it from analogs with aryl or heteroaryl substituents. Key comparisons include:

Compound Name/ID Benzylidene Substituent Melting Point (°C) Yield (%) Molecular Formula Reference
Target Compound Thiophen-2-ylmethylene Not reported Not reported C₂₁H₂₃N₂O₃S -
(Z)-6y (from ) 3-Hydroxy-4-methoxybenzylidene 254.9–255.5 86.2 C₁₇H₁₂O₅
(Z)-6w (from ) 3,4-Dimethoxybenzylidene 218.9–219.6 93.5 C₁₈H₁₄O₅
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl () 4-Methoxybenzylidene Not reported Not reported C₁₈H₁₄O₄
  • Thiophene vs. Methoxy groups (e.g., in 6w and 6y) increase steric bulk and electron-donating effects, which may influence solubility and intermolecular interactions .
  • Melting Points : Methoxy-substituted derivatives (e.g., 6w, 6y) exhibit lower melting points (218–255°C) compared to hydroxy-substituted analogs (e.g., 6x: 261°C), suggesting that polar hydroxy groups strengthen crystal lattice interactions .

Variations at the 7-Position: Piperazinyl vs. Piperidinyl vs. Methyl

The 4-methylpiperazinylmethyl group in the target compound contrasts with related structures:

Compound Name/ID 7-Position Substituent Molecular Formula Key Features Reference
Target Compound 4-Methylpiperazinylmethyl C₂₁H₂₃N₂O₃S Enhances solubility via basic piperazine nitrogen -
(Z)-7-[(4-Methylpiperidin-1-yl)methyl] () 4-Methylpiperidinylmethyl C₂₀H₂₂N₂O₃S Piperidine lacks basicity compared to piperazine
(Z)-7-{[4-(2-Hydroxyethyl)piperazinyl]methyl} () 4-(2-Hydroxyethyl)piperazinylmethyl C₂₅H₃₀N₂O₇ Hydroxyethyl side chain improves hydrophilicity
  • Piperazine vs. Piperidine analogs () are less polar, which may affect bioavailability .
  • Hydroxyethyl Modification : The hydroxyethyl-piperazinyl derivative () demonstrates how side-chain hydroxylation can enhance aqueous solubility, a strategy applicable to optimizing the target compound’s pharmacokinetics .

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